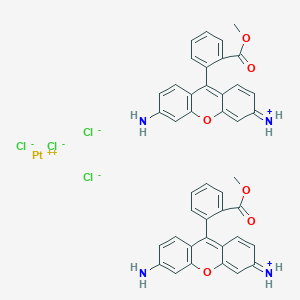
Tetrachloroplatinate dianion-rhodamine-123 complex
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrachloroplatinate dianion-rhodamine-123 complex is a fluorescent dye that is commonly used in scientific research. The complex is made up of rhodamine-123, a fluorescent dye, and tetrachloroplatinate dianion, a platinum-containing compound. The complex has been widely studied for its applications in bioimaging, biosensing, and drug delivery.
作用機序
The mechanism of action of tetrachloroplatinate dianion-rhodamine-123 complex involves the interaction between the complex and biological systems. The complex is taken up by cells and binds to various cellular components such as proteins and nucleic acids. The complex then emits fluorescence, which can be detected and imaged.
生化学的および生理学的効果
Tetrachloroplatinate dianion-rhodamine-123 complex has been shown to have minimal biochemical and physiological effects on biological systems. Studies have shown that the complex is non-toxic and does not affect cellular viability or function.
実験室実験の利点と制限
The advantages of using tetrachloroplatinate dianion-rhodamine-123 complex in lab experiments include its high fluorescence intensity, stability, and ease of use. The complex is also relatively inexpensive compared to other fluorescent dyes. However, the limitations of using the complex include its limited photostability and susceptibility to photobleaching.
将来の方向性
There are several future directions for the use of tetrachloroplatinate dianion-rhodamine-123 complex in scientific research. One potential application is in the development of biosensors for detecting biological molecules such as proteins and nucleic acids. The complex could also be used in the development of targeted drug delivery systems. Additionally, the complex could be used in the development of new imaging techniques for studying biological systems.
In conclusion, tetrachloroplatinate dianion-rhodamine-123 complex is a valuable tool for scientific research. Its fluorescence properties make it useful for imaging biological systems, and its non-toxic nature makes it a safe option for lab experiments. While there are limitations to its use, there are also many potential future directions for its application in scientific research.
合成法
The synthesis of tetrachloroplatinate dianion-rhodamine-123 complex involves the reaction of rhodamine-123 with tetrachloroplatinate dianion. The reaction is typically carried out in a solvent such as ethanol or water. The resulting complex is a red-orange powder that is soluble in water.
科学的研究の応用
Tetrachloroplatinate dianion-rhodamine-123 complex has been widely used in scientific research for its fluorescence properties. The complex is commonly used as a fluorescent probe for imaging biological systems. It has been used to image cells, tissues, and organs in both in vitro and in vivo studies.
特性
CAS番号 |
104114-28-5 |
|---|---|
製品名 |
Tetrachloroplatinate dianion-rhodamine-123 complex |
分子式 |
C42H34Cl4N4O6Pt |
分子量 |
1027.6 g/mol |
IUPAC名 |
[6-amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C21H16N2O3.4ClH.Pt/c2*1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;;;;;/h2*2-11,22H,23H2,1H3;4*1H;/q;;;;;;+2/p-2 |
InChIキー |
QGHUFMJYAKCOPB-UHFFFAOYSA-L |
SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
正規SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
同義語 |
Pt(Rh-123)(2) rhodamine 123 (2)-tetrachloroplatinum tetrachloroplatinate dianion-rhodamine-123 complex |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



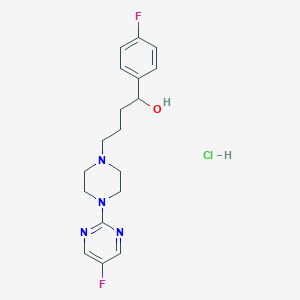
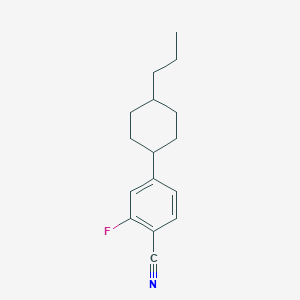
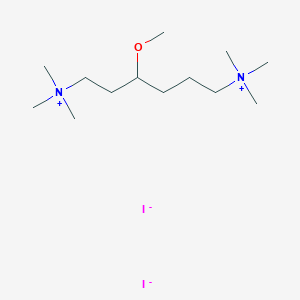
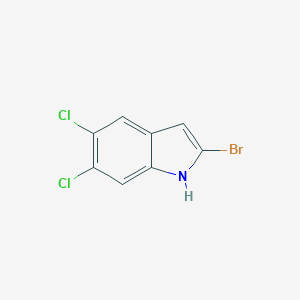
![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)

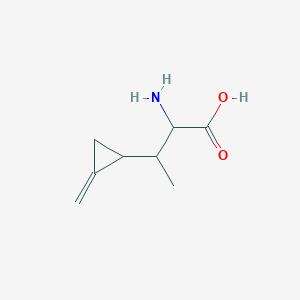
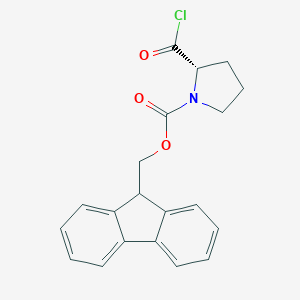
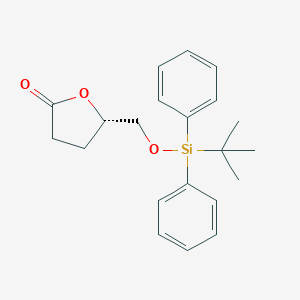
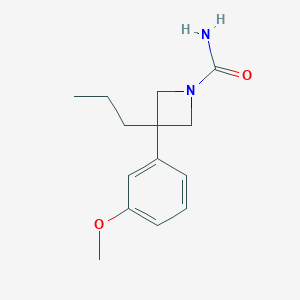
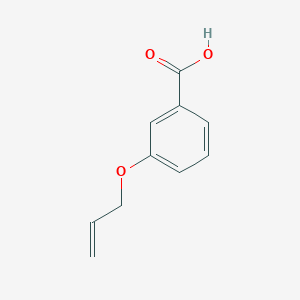
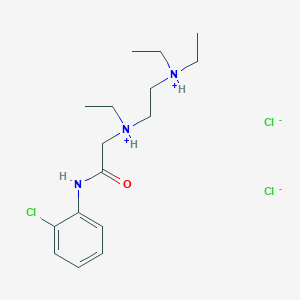
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)